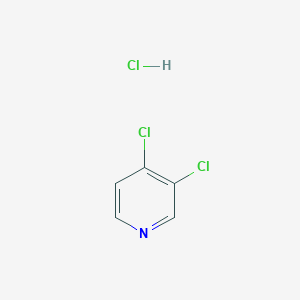

3,4-Dichloropyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichloropyridine hydrochloride is a chemical compound that belongs to the class of organochlorine compounds, specifically a dichlorinated derivative of pyridine. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of related chlorinated pyridines involves various strategies, including direct chlorination of pyridine derivatives, as well as more complex routes involving initial formation of functionalized pyridines followed by chlorination. For instance, novel 2-chloro-1,4-dihydropyridine derivatives were synthesized by chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, showcasing the versatility in approaches to chlorinate pyridine derivatives (Cho et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of chlorinated pyridines, including 3,4-dichloropyridine, often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies have analyzed the crystal structures of related compounds to understand the geometry and electronic structure that influence their reactivity and physical properties (Al‐Refai et al., 2016).

Chemical Reactions and Properties

3,4-Dichloropyridine hydrochloride participates in various chemical reactions, including substitution reactions where the chlorine atoms can be replaced with other groups, facilitating the synthesis of a wide range of derivatives. The dichloro group also influences the electronic properties of the pyridine ring, affecting its reactivity (Barakat et al., 2015).

科学的研究の応用

Environmental Monitoring and Toxicity Studies

Pesticide Monitoring in Water Sources : Studies on 1,3-Dichloropropene, a different chlorinated compound, emphasize the importance of monitoring pesticides in agricultural areas to assess the risk to drinking water sources. These efforts highlight the broader category of chlorinated hydrocarbons and their environmental fate (van Wesenbeeck & Knowles, 2019).

Impact of Diuron on the Environment : Diuron, another chlorinated compound, shows the potential toxic effects on non-target species and its persistence in the environment. This raises concerns about the indirect toxicity of chlorinated compounds, including 3,4-Dichloropyridine hydrochloride, through their degradation products (Giacomazzi & Cochet, 2004).

Chemical Synthesis and Applications

Synthesis of Pyranopyrimidine Scaffolds : Research into the synthesis of pyranopyrimidine scaffolds, important in medicinal chemistry, can be related to the synthesis and application of 3,4-Dichloropyridine hydrochloride in forming complex organic molecules. This highlights the role of chlorinated pyridines in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Oxadiazole Compounds : The therapeutic worth of 1,3,4-Oxadiazole tailored compounds, featuring different core structures, underscores the versatility of nitrogen-containing heterocycles, akin to the research potential of 3,4-Dichloropyridine hydrochloride in drug development (Verma et al., 2019).

作用機序

Target of Action

3,4-Dichloropyridine hydrochloride is a derivative of pyridine, which is used as an intermediate in many chemical reactions

Mode of Action

For instance, they can participate in “phosphonium salt installation”, a process used for the late-stage halogenation of complex pharmaceuticals . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .

特性

IUPAC Name |

3,4-dichloropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSTXSORAFCZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597812 |

Source

|

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloropyridine hydrochloride | |

CAS RN |

159732-45-3 |

Source

|

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)